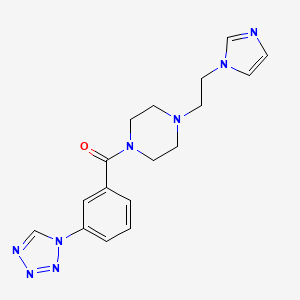

(4-(2-(1H-Imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-Tetrazol-1-yl)phenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is an interesting compound in medicinal chemistry. It combines structural elements of imidazole, piperazine, and tetrazole, giving it a unique profile.

Wissenschaftliche Forschungsanwendungen

Chemistry::

Used as a building block in the synthesis of novel compounds for studying reaction mechanisms.

Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural motifs.

Explored for therapeutic applications, possibly as an anti-inflammatory or antimicrobial agent, given its pharmacophoric features.

Could be employed in the development of new materials or as a precursor in the production of complex chemical entities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions::

- Synthesis of Intermediate Compounds::

The synthesis often starts with the preparation of key intermediates, which might include (1H-imidazol-1-yl)ethylamine and (3-(1H-tetrazol-1-yl)benzoyl chloride).

- Coupling Reaction::

These intermediates are then subjected to a coupling reaction under controlled conditions. For example, the imidazole derivative might be reacted with piperazine in the presence of suitable catalysts to form the intermediate, which is then further reacted with the tetrazole derivative.

- Bulk Production::

In industrial settings, this compound can be produced in large-scale reactors, ensuring stringent control over temperature, pressure, and pH to optimize yields and minimize by-products.

- Purification::

Post-reaction, the compound is purified using techniques like crystallization, distillation, or chromatography to achieve high purity suitable for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes::

- Oxidation::

The compound can undergo oxidation reactions, particularly at the imidazole and piperazine rings.

- Reduction::

Reduction reactions may also be feasible, altering the functional groups to yield different derivatives.

- Substitution::

Reagents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and strong nucleophiles for substitution are common. Conditions vary from mild (room temperature) to severe (high pressure and temperature) depending on the desired reaction.

Products vary based on reactions but could include hydroxylated derivatives, reduced forms, and substituted analogs, each with distinct properties.

Wirkmechanismus

- Molecular Targets and Pathways::

The compound might interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by binding to its active site, preventing the substrate from accessing the site.

Vergleich Mit ähnlichen Verbindungen

- Structural Comparison::

Compared with other compounds like (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanol, our compound has a ketone group instead of a hydroxyl group, affecting its reactivity and interaction with biological targets.

- Unique Properties::

The presence of both imidazole and tetrazole rings in the same molecule is relatively rare, giving it unique binding properties and potential multifunctional activity.

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanol.

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)ethanone.

This fascinating compound exemplifies the intersection of various chemical functionalities, making it a valuable asset for research and development across multiple scientific domains. Fascinated to see where this rabbit hole of research will take you?

Biologische Aktivität

The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone, often referred to as a hybrid molecule due to its structural components, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

1. Structural Overview

The compound features several key structural elements:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme interactions.

- Piperazine Ring : Commonly found in pharmaceuticals, contributing to the compound's pharmacological properties.

- Tetrazole Group : This moiety is recognized for its ability to enhance bioactivity and solubility.

2. Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Key Intermediates : The initial step often includes the synthesis of (1H-imidazol-1-yl)ethylamine and (3-(1H-tetrazol-1-yl)benzoyl chloride.

- Coupling Reaction : The intermediates undergo a coupling reaction facilitated by catalysts under controlled conditions to form the final product.

3.1 Enzyme Inhibition

The imidazole component is known for its capability to interact with metal ions in enzyme active sites, positioning it as a potential enzyme inhibitor. Studies have indicated that derivatives of imidazole exhibit significant inhibitory effects on various enzymes, which can be exploited in drug development.

3.2 Antimicrobial and Antifungal Properties

Research has demonstrated that compounds containing imidazole and piperazine rings possess notable antimicrobial and antifungal activities. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi, making them candidates for further exploration in treating infectious diseases .

3.3 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests against human cancer cell lines such as MCF-7 (breast cancer) revealed promising cytotoxic effects, with IC50 values suggesting significant potential for therapeutic application . The unique combination of functional groups allows for interaction with multiple molecular targets involved in cancer progression.

4. Case Studies and Research Findings

Case Study 1: PD-1/PD-L1 Inhibition

A study explored the use of imidazole-containing compounds as inhibitors of the PD-1/PD-L1 interaction, crucial in cancer immunotherapy. The compound was tested on mouse splenocytes, demonstrating a significant rescue effect at concentrations as low as 100 nM, indicating its potential role in enhancing immune responses against tumors .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives similar to this compound were tested against a panel of bacterial strains. Results showed that certain modifications enhanced their antimicrobial efficacy significantly compared to standard treatments, suggesting a pathway for developing new antibiotics .

5. Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Metronidazole | Imidazole ring | Antimicrobial |

| Clotrimazole | Imidazole ring | Antifungal |

| Piperazine Derivatives | Piperazine ring | Antipsychotic |

The unique combination of imidazole and tetrazole rings in (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone distinguishes it from other compounds, potentially allowing it to target a broader range of biological pathways.

Eigenschaften

IUPAC Name |

[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O/c26-17(15-2-1-3-16(12-15)25-14-19-20-21-25)24-10-8-22(9-11-24)6-7-23-5-4-18-13-23/h1-5,12-14H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOSTFDDRNFLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.